

Preamble: Navigating Data Gaps with Predictive Toxicology

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Compound of Interest

Compound Name: 2-Fluoro-2-bromo-ethanol

Cat. No.: B1499464

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In the landscape of drug development and chemical safety, researchers are often confronted with novel molecules for which a comprehensive toxicological profile has not yet been established. **2-Fluoro-2-bromo-ethanol** is one such compound. Direct, in-depth toxicological data for this specific halohydrin is sparse in publicly accessible literature. However, the principles of predictive toxicology, grounded in structure-activity relationships, allow for a robust and scientifically defensible estimation of its potential hazards.

This guide provides a comprehensive toxicological assessment of **2-Fluoro-2-bromo-ethanol** by leveraging the well-documented toxicity profiles of its structural analogs: 2-bromoethanol and 2-fluoroethanol. By dissecting the known metabolic pathways, mechanisms of action, and toxicological endpoints of these parent compounds, we can construct a detailed and insightful predictive toxicity profile for **2-Fluoro-2-bromo-ethanol**. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the potential risks associated with this and similar halogenated ethanols.

The Chemical Landscape of Halogenated Ethanols

Halohydrins, such as **2-Fluoro-2-bromo-ethanol**, are a class of compounds characterized by a halogen and a hydroxyl group attached to adjacent carbon atoms. Their chemical reactivity, and by extension their biological activity, is significantly influenced by the nature of the halogen substituents. In the case of **2-Fluoro-2-bromo-ethanol**, the presence of both fluorine and bromine on the same carbon atom suggests a complex toxicological profile, likely incorporating hazards from both parent analogs.

Toxicity Profile of 2-Bromoethanol

2-Bromoethanol is a colorless to light yellow liquid that is hygroscopic and water-soluble.[1][2] It is recognized as a toxic and corrosive substance.[3][4]

- **Acute Toxicity:** 2-Bromoethanol is toxic via oral, dermal, and inhalation routes of exposure.[3] [5] Vapors can cause irritation to the eyes and mucous membranes, headache, respiratory distress, and loss of consciousness.[2] Ingestion can lead to similar effects, along with nausea and vomiting.[2] Direct contact with the skin may result in severe dermatitis.[2]
- **Genotoxicity:** There is evidence to suggest that 2-bromoethanol is mutagenic. It has tested positive in microbial gene mutation assays, such as the Ames test with *Salmonella typhimurium*, and in DNA repair tests with *Escherichia coli*. [1]
- **Carcinogenicity:** In a study involving subcutaneous administration to female mice, 2-bromoethanol did not demonstrate a carcinogenic effect under the experimental conditions. [6]
- **Metabolism and Mechanism of Action:** A significant aspect of 2-bromoethanol's toxicity is its metabolic fate. It is known to be metabolized in vivo, with one proposed pathway involving its conversion to ethylene oxide. Ethylene oxide is a known genotoxic carcinogen. Another potential metabolic pathway involves oxidation to bromoacetaldehyde and bromoacetic acid. [7] The reactive intermediates formed during its metabolism are likely responsible for its genotoxic and tissue-damaging effects.[7]

Toxicity Profile of 2-Fluoroethanol

2-Fluoroethanol is a colorless liquid that was once used as a pesticide.[8] It is notoriously toxic, with a mechanism of action that is well-understood.[8][9]

- **Acute Toxicity:** 2-Fluoroethanol is highly toxic if swallowed, in contact with skin, or inhaled.[8] [10] Symptoms of poisoning can be delayed for several hours and include nausea, vomiting, epigastric distress, and central nervous system effects such as auditory hallucinations and seizures.[8] Severe poisoning can lead to respiratory failure, cardiac dysfunction, and death. [8]

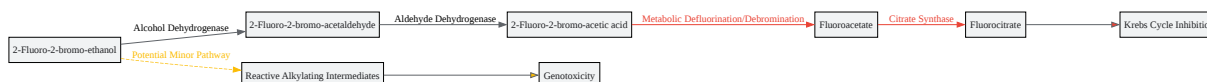
- Metabolism and Mechanism of "Lethal Synthesis": The high toxicity of 2-fluoroethanol is a classic example of "lethal synthesis."^{[8][9]} In the body, it is metabolized by alcohol dehydrogenase to fluoroacetaldehyde, and then by aldehyde dehydrogenase to fluoroacetate.^[8] Fluoroacetate is structurally similar to acetate and enters the Krebs cycle (citric acid cycle).^[11] Here, it is converted to fluorocitrate, which is a potent inhibitor of the enzyme aconitase.^{[9][11][12]} The inhibition of aconitase leads to a blockage of the Krebs cycle, resulting in cellular energy depletion and the accumulation of citrate, which can chelate calcium and disrupt cellular function.^{[13][14]} This disruption of cellular respiration is the underlying cause of its severe toxic effects.^{[11][13]}

Predicted Toxicity Profile of 2-Fluoro-2-bromo-ethanol

Based on the toxicological profiles of its structural analogs, a predictive assessment of **2-Fluoro-2-bromo-ethanol** can be formulated.

Predicted Metabolism

The metabolism of **2-Fluoro-2-bromo-ethanol** is anticipated to proceed via oxidation of the alcohol group by alcohol dehydrogenase and aldehyde dehydrogenase, similar to its parent compounds. This would likely result in the formation of 2-fluoro-2-bromo-acetaldehyde and subsequently 2-fluoro-2-bromo-acetic acid. The critical toxicological question is the fate of this metabolite. It is plausible that it could be further metabolized to release fluoroacetate, thereby initiating the "lethal synthesis" pathway. Concurrently, the presence of the bromine atom suggests the potential for the formation of reactive intermediates that could have alkylating properties, contributing to genotoxicity.



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Caption: Predicted metabolic pathway of **2-Fluoro-2-bromo-ethanol**.

Predicted Toxicological Endpoints

- **Acute Toxicity:** Given the high toxicity of 2-fluoroethanol and its mechanism of action, it is highly probable that **2-Fluoro-2-bromo-ethanol** will exhibit high acute toxicity via all routes of exposure. The primary driver of this toxicity is expected to be its metabolic conversion to fluoroacetate.
- **Genotoxicity:** The presence of the bromo- group, analogous to 2-bromoethanol, suggests a potential for genotoxicity. Therefore, it is predicted that **2-Fluoro-2-bromo-ethanol** may be mutagenic.
- **Target Organ Toxicity:** The primary target organs are likely to be those with high energy demands, such as the central nervous system and the heart, due to the inhibition of the Krebs cycle.[\[11\]](#) Additionally, as a volatile halogenated compound, it may cause irritation to the respiratory tract upon inhalation.[\[2\]](#)

A Framework for Toxicological Evaluation: Self-Validating Experimental Protocols

To definitively determine the toxicity profile of **2-Fluoro-2-bromo-ethanol**, a structured experimental approach is necessary. The following protocols, based on internationally recognized OECD guidelines, represent a self-validating system for hazard identification and characterization.

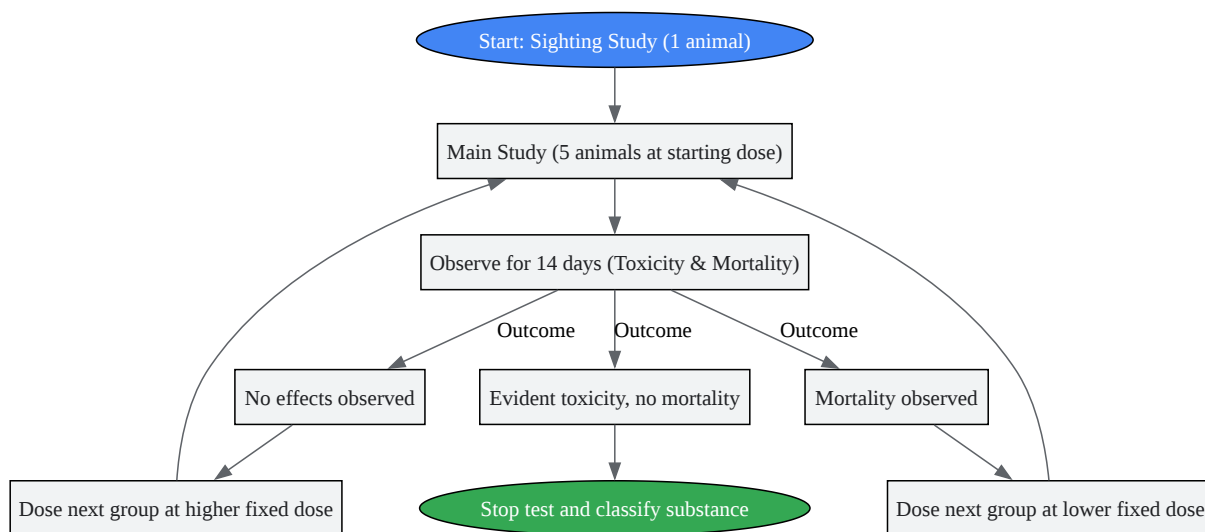
Acute Oral Toxicity Assessment (OECD Guideline 420: Fixed Dose Procedure)

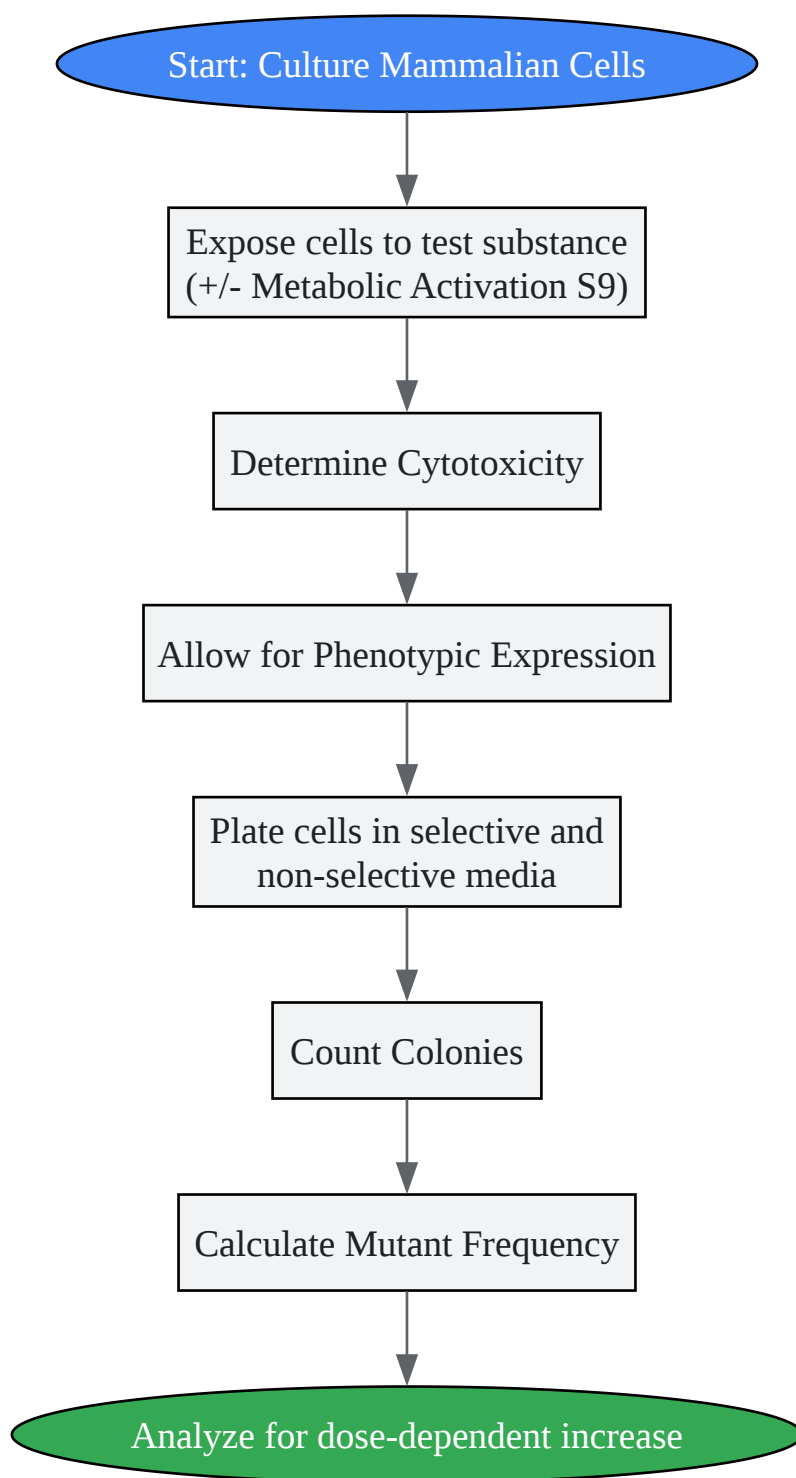
This method is designed to assess the acute oral toxicity of a substance while minimizing animal use and suffering.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

- **Sighting Study:** A single animal (typically a female rat) is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[\[18\]](#) The dose is selected based on available information on structurally related compounds.[\[18\]](#)

- Main Study: A group of animals (typically 5 females) is dosed at the selected starting dose.
[16]
- Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[18]
Body weight is recorded weekly.[16]
- Dose Adjustment: Depending on the outcome (no toxicity, evident toxicity, or mortality), the dose for the next group of animals is adjusted up or down according to the guideline's flowchart.[16]
- Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute toxicity.[19] A gross necropsy is performed on all animals at the end of the study.[18]





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